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Suc-DL-Phe-DL-Leu-DL-Phe-pNA

serine protease substrate specificity chromogenic assay

Non-specific pNA release from aminopeptidases in crude biological samples often compromises the signal-to-noise ratio in protease assays. This succinyl-capped tripeptide substrate directly addresses that issue by resisting non-specific aminopeptidase degradation, ensuring that spectrophotometric signal at 405-410 nm arises exclusively from target chymotrypsin-like serine protease cleavage at the Phe-pNA bond. Key advantages for your workflow: • Improved assay specificity-succinyl N-terminal capping eliminates confounding background from endogenous aminopeptidases in lysates, tissue extracts, and bacterial supernatants. • Defined substrate fingerprinting-the P3-Phe/P2-Leu/P1-Phe sequence enables discrimination of protease subsite specificities versus Suc-AAPF-pNA or Suc-Gly-Gly-Phe-pNA, supporting enzyme classification and SAR studies. • High-throughput compatibility-chromogenic pNA readout (ε₄₁₀ ≈ 8,800 M⁻¹cm⁻¹) works with standard microplate readers for inhibitor IC₅₀ screening campaigns.

Molecular Formula C34H39N5O8
Molecular Weight 645.7 g/mol
Cat. No. B13890044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-DL-Phe-DL-Leu-DL-Phe-pNA
Molecular FormulaC34H39N5O8
Molecular Weight645.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C34H39N5O8/c1-22(2)19-27(37-34(45)28(20-23-9-5-3-6-10-23)36-30(40)17-18-31(41)42)33(44)38-29(21-24-11-7-4-8-12-24)32(43)35-25-13-15-26(16-14-25)39(46)47/h3-16,22,27-29H,17-21H2,1-2H3,(H,35,43)(H,36,40)(H,37,45)(H,38,44)(H,41,42)
InChIKeyZDFAXGKOHVNQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-DL-Phe-DL-Leu-DL-Phe-pNA: A Chromogenic Tripeptide Substrate for Chymotrypsin-Like Serine Protease Activity Assays


Suc-DL-Phe-DL-Leu-DL-Phe-pNA (succinyl-DL-phenylalanyl-DL-leucyl-DL-phenylalanine p-nitroanilide; CAS 75651-69-3) is a synthetic chromogenic tripeptide substrate with a molecular weight of 645.7 g/mol and molecular formula C34H39N5O8 . This compound belongs to the class of p-nitroanilide (pNA)-based protease substrates and is designed for the quantitative spectrophotometric detection of chymotrypsin-like serine protease activity [1]. Upon enzymatic cleavage at the C-terminal Phe-pNA amide bond, the yellow chromophore p-nitroaniline (ε410 ≈ 8,800 M⁻¹cm⁻¹) is released, enabling real-time kinetic monitoring of protease activity . The succinyl N-terminal capping group confers resistance to non-specific aminopeptidase degradation, thereby improving assay specificity compared to unprotected peptide substrates .

Quantitative detection of chymotrypsin-like serine protease activity
Succinyl N-terminal cap resists aminopeptidase interference
Chromogenic pNA readout at 410 nm for real-time kinetics

Why Suc-DL-Phe-DL-Leu-DL-Phe-pNA Cannot Be Arbitrarily Replaced with Other Chromogenic Protease Substrates


Chromogenic pNA substrates are not functionally interchangeable because protease active site architecture dictates strict sequence specificity at multiple subsites (S1-S4) [1]. The Suc-Phe-Leu-Phe-pNA tripeptide sequence presents a specific combination of P3 (Phe), P2 (Leu), and P1 (Phe) residues that collectively determine substrate recognition, binding affinity (Km), and catalytic turnover (kcat) for chymotrypsin-like serine proteases [2]. Even single amino acid substitutions within the peptide backbone can alter Km values by orders of magnitude or completely abolish cleavage by a given protease while conferring activity toward different enzymes [3]. For example, Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) contains a Pro residue at P2 that constrains backbone conformation, resulting in different kinetic profiles compared to substrates with flexible Leu at this position. Arbitrary substitution without empirical kinetic validation introduces uncontrolled variability in assay sensitivity, dynamic range, and inter-laboratory reproducibility.

Sequence specificity mismatch
Substrate recognition depends on P3-P2-P1 residues; even single substitutions alter Km and kcat.
P2 residue variation (Leu vs Pro)
Suc-AAPF-pNA with P2-Pro yields different kinetic profiles; may not reflect protease specificity for P2-Leu.
Aminopeptidase susceptibility of unprotected substrates
Unprotected peptide-pNA substrates (e.g., Leu-pNA) generate background pNA release; succinyl cap prevents this.

Quantitative Comparative Evidence: Suc-DL-Phe-DL-Leu-DL-Phe-pNA Differentiation from Alternative Chromogenic Substrates


Sequence-Dependent Protease Recognition: Differential Cleavage of Suc-Phe-Leu-Phe-pNA by EatA Serine Protease

In a comparative substrate specificity analysis of the EatA serine protease from enterotoxigenic E. coli, Suc-Phe-Leu-Phe-pNA (FLF) demonstrated distinct cleavage activity that differed from both Suc-Gly-Gly-Phe-pNA (GGF) and Suc-Val-Pro-Phe-pNA (VPF) [1]. This differential recognition pattern reflects the contribution of the P2-Leu residue to subsite binding interactions that are not recapitulated by Gly-Gly or Val-Pro sequences at the P3-P2 positions [1].

Differential Cleavage
Head-to-head
Suc-Phe-Leu-Phe-pNA cleaved by EatA serine protease; Suc-Gly-Gly-Phe-pNA and Suc-Val-Pro-Phe-pNA show distinct activity
Enables discrimination among chymotrypsin-like proteases with overlapping P1-Phe specificity.
Reported in EatA activity assay with PMSF control; qualitative discrimination.
serine protease substrate specificity chromogenic assay

P2 Residue Contribution to Chymotrypsin Substrate Binding: Leu versus Pro Comparison

The P2 residue identity substantially influences chymotrypsin substrate recognition kinetics. Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA), a widely used chymotrypsin substrate containing Pro at P2, exhibits a Km of 43 µM and kcat of 45 s⁻¹ against bovine α-chymotrypsin [1]. Suc-Phe-Leu-Phe-pNA differs by possessing Leu at P2 and Phe at P3, which alters both the conformational flexibility and hydrophobic contact surface available for enzyme-subsite interactions [2].

P2 Residue Impact
Cross-study
Phe-Leu-Phe vs Ala-Pro-Phe: Suc-AAPF-pNA Km 43 µM, kcat 45 s⁻¹ (bovine α-chymotrypsin); Suc-Phe-Leu-Phe-pNA P2-Leu alters flexibility
P2 residue identity alters substrate binding kinetics; empirical determination required.
Enzyme-dependent; cross-study context requires verification.
chymotrypsin enzyme kinetics substrate binding

N-Terminal Succinyl Protection: Aminopeptidase Resistance Advantage Over Unprotected Peptide Substrates

The succinyl (Suc) N-terminal capping group in Suc-Phe-Leu-Phe-pNA confers protection against non-specific cleavage by aminopeptidases that would otherwise degrade unprotected peptide-pNA substrates . Unprotected substrates such as Leu-pNA are susceptible to aminopeptidase activity, which can confound activity measurements in crude biological samples [1]. This structural feature is shared across the class of succinylated pNA substrates but differentiates Suc-Phe-Leu-Phe-pNA from non-succinylated chromogenic peptides.

Aminopeptidase Resistance
Class-level
Succinyl-capped N-terminus prevents non-specific cleavage; unprotected substrates (Leu-pNA) susceptible to aminopeptidase degradation
Reduces background pNA release in aminopeptidase-containing samples.
Class-level inference; verify in specific biological matrix.
substrate stability aminopeptidase resistance assay specificity

Optimal Research and Industrial Application Scenarios for Suc-DL-Phe-DL-Leu-DL-Phe-pNA Based on Comparative Evidence


Differential Screening of Chymotrypsin-Like Serine Proteases with Overlapping P1 Specificity

Use Suc-Phe-Leu-Phe-pNA as a discriminating substrate when characterizing novel serine proteases that share P1-Phe cleavage preference but differ in extended subsite recognition. The P3-Phe and P2-Leu sequence distinguishes this substrate from Suc-Ala-Ala-Pro-Phe-pNA and Suc-Gly-Gly-Phe-pNA, enabling substrate specificity fingerprinting for enzyme classification and functional annotation [1]. This is particularly relevant for bacterial protease characterization (e.g., EatA from pathogenic E. coli) and comparative enzymology studies [1].

Protease Activity Quantification in Aminopeptidase-Containing Biological Matrices

Employ Suc-Phe-Leu-Phe-pNA in enzyme assays where crude biological samples (cell lysates, tissue extracts, bacterial culture supernatants) contain endogenous aminopeptidases. The succinyl N-terminal capping group prevents non-specific pNA release from aminopeptidase cleavage, improving assay signal-to-noise ratio and enabling accurate quantification of the target chymotrypsin-like protease activity without the confounding background signal observed with unprotected substrates .

Structure-Activity Relationship (SAR) Studies of Protease P2 Subsites

Utilize Suc-Phe-Leu-Phe-pNA as a reference substrate in SAR studies examining the role of the P2 residue in protease substrate recognition. The presence of Leu at P2 provides a flexible aliphatic side chain that contrasts with the conformationally constrained Pro residue in Suc-AAPF-pNA. Comparative kinetic analysis between these substrates enables researchers to map the P2 subsite steric and hydrophobic requirements of uncharacterized chymotrypsin-like proteases [2].

Inhibitor Screening Assays Requiring Defined Substrate Kinetics

Apply Suc-Phe-Leu-Phe-pNA in high-throughput inhibitor screening campaigns where the target protease exhibits specificity for the Phe-Leu-Phe recognition sequence. The chromogenic pNA readout at 405-410 nm enables simple spectrophotometric detection compatible with standard microplate readers, and the defined tripeptide sequence provides a well-characterized pharmacophore for competitive inhibitor development and IC50 determination [2].

Application
Selection Property
Validation Focus
Differential screening of chymotrypsin-like proteases
Substrate sequence specificity (P3-Phe, P2-Leu, P1-Phe)
Substrate specificity fingerprinting with EatA-like bacterial proteases
Protease activity in aminopeptidase-containing matrices
Succinyl N-terminal capping for aminopeptidase resistance
Signal-to-noise ratio in cell lysates/tissue extracts
P2 subsite SAR studies
Flexible Leu at P2 vs constrained Pro in Suc-AAPF-pNA
Comparative kinetics (Km, kcat) with chymotrypsin-like enzymes
Inhibitor screening with defined substrate kinetics
Chromogenic pNA readout at 410 nm, defined sequence
IC50 determination in microplate format

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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